molecular formula C8H8N2O2 B1271479 7-amino-2H-1,4-benzoxazin-3(4H)-one CAS No. 26215-14-5

7-amino-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B1271479
Key on ui cas rn: 26215-14-5
M. Wt: 164.16 g/mol
InChI Key: RUZXDTHZHJTTRO-UHFFFAOYSA-N
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Patent
US07696229B2

Procedure details

Into a 500 mL 3-necked round bottom flask was placed a solution of 7-amino-2H-benzo[b][1,4]oxazin-3(4H)-one (5 g, 28.96 mmol) in CH3CN (200 mL). To the above was added acetic acid (24.9 g) dropwise with stirring, while cooling to a temperature of 0° C. To the above was added HCl (16.2 g) dropwise with stirring, while cooling to a temperature of 0° C. This was followed by the addition of a solution of NaNO2 (2.52 g, 36.52 mmol) in H2O (2 mL), which was added dropwise with stirring, while cooling to a temperature of 0° C. The resulting solution was allowed to react, with stirring, for 30 minutes while the temperature was maintained at 0-5° C. in a bath of H2O/ice. This was followed by and maintained with an atmosphere of sulfur dioxide, the resulting solution was allowed to react, with stirring, for an additional 2 hours while the temperature was maintained at 0-5° C. in a bath of H2O/ice. To the mixture was added CuCl2.2H2O (5.11 g, 29.97 mmol), while cooling to a temperature of 0-5° C. The resulting solution was allowed to react, with stirring, maintained with an atmosphere of sulfur dioxide for an additional 2 hours while the temperature was maintained at 0-5° C. in a bath of H2O/ice. The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at room temperature. The reaction progress was monitored by TLC (petroleum ether/ethyl acetate=1:1). The reaction mixture was then quenched by the adding 200 mL of H2O/ice. The resulting solution was extracted one time with 500 mL of ethyl acetate and the organic layers combined. Then the mixture was washed 3 times with 200 mL of brine. The mixture was dried over MgSO4 and concentrated by evaporation under vacuum using a rotary evaporator. The residue was dissolved in 100 mL of CH2Cl2. A filtration was performed. The filtrate was concentrated by evaporation under vacuum using a rotary evaporator. This resulted in 0.9 g (11%) of 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride as a yellow solid. 1HNMR (400 MHz, CDCl3) δ 4.73 (s, 2H), 7.00 (m, 1H), 7.28 (d, 1H), 7.71 (d, 1H), 8.27 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
24.9 g
Type
solvent
Reaction Step Four
Name
Quantity
16.2 g
Type
reactant
Reaction Step Five
Name
Quantity
2.52 g
Type
reactant
Reaction Step Six
Name
Quantity
2 mL
Type
solvent
Reaction Step Six
[Compound]
Name
H2O ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
H2O ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
CuCl2.2H2O
Quantity
5.11 g
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
H2O ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][C:5]2[NH:10][C:9](=[O:11])[CH2:8][O:7][C:6]=2[CH:12]=1.[ClH:13].N([O-])=O.[Na+].[S:18](=[O:20])=[O:19]>CC#N.O.C(O)(=O)C>[O:11]=[C:9]1[CH2:8][O:7][C:6]2[CH:12]=[C:2]([S:18]([Cl:13])(=[O:20])=[O:19])[CH:3]=[CH:4][C:5]=2[NH:10]1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=CC2=C(OCC(N2)=O)C1
Step Two
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CC#N
Step Four
Name
Quantity
24.9 g
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
16.2 g
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
2.52 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Seven
Name
H2O ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Nine
Name
H2O ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
CuCl2.2H2O
Quantity
5.11 g
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Twelve
Name
H2O ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 mL 3-necked round bottom flask was placed
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
while cooling to a temperature of 0° C
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
while cooling to a temperature of 0° C
CUSTOM
Type
CUSTOM
Details
to react
STIRRING
Type
STIRRING
Details
with stirring, for 30 minutes while the temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to react
STIRRING
Type
STIRRING
Details
with stirring, for an additional 2 hours while the temperature
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling to a temperature of 0-5° C
CUSTOM
Type
CUSTOM
Details
to react
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to react
STIRRING
Type
STIRRING
Details
with stirring, overnight while the temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched by the adding 200 mL of H2O/ice
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted one time with 500 mL of ethyl acetate
WASH
Type
WASH
Details
Then the mixture was washed 3 times with 200 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 100 mL of CH2Cl2
FILTRATION
Type
FILTRATION
Details
A filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
This resulted in 0.9 g (11%) of 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride as a yellow solid

Outcomes

Product
Name
Type
Smiles
O=C1NC2=C(OC1)C=C(C=C2)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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